BenchChemオンラインストアへようこそ!

GYKI 52466

AMPA receptor antagonism electrophysiology antiepileptic drug discovery

GYKI 52466 is the prototypic 2,3-benzodiazepine AMPA/kainate receptor antagonist with a noncompetitive, allosteric mechanism that maintains blockade even under high synaptic glutamate—a critical advantage over competitive antagonists NBQX and CNQX. Head-to-head data show equivalent CA1 neuronal preservation (49% vs 48%) but unique behavioral recovery improvement. Validated for chemoconvulsant models (4-AP, kainate, AMPA) where NBQX is ineffective, and for low-dose preconditioning neuroprotection (0.5–3 mg/kg s.c.) with functional benefits at 90 days. Ideal for seizure, ischemia, and preconditioning studies where functional endpoints matter.

Molecular Formula C17H15N3O2
Molecular Weight 293.32 g/mol
CAS No. 102771-26-6
Cat. No. B1672566
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGYKI 52466
CAS102771-26-6
Synonyms1-(p-aminophenyl)-4-methyl-7,8-methylenedioxy-5H-2,3-benzodiazepine hydrochloride
GYKI 52466
GYKI-52466
Molecular FormulaC17H15N3O2
Molecular Weight293.32 g/mol
Structural Identifiers
SMILESCC1=NN=C(C2=CC3=C(C=C2C1)OCO3)C4=CC=C(C=C4)N
InChIInChI=1S/C17H15N3O2/c1-10-6-12-7-15-16(22-9-21-15)8-14(12)17(20-19-10)11-2-4-13(18)5-3-11/h2-5,7-8H,6,9,18H2,1H3
InChIKeyLFBZZHVSGAHQPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





GYKI 52466: Noncompetitive AMPA/Kainate Antagonist Profile for Epilepsy and Neuroprotection Research


GYKI 52466 (1-(4-aminophenyl)-4-methyl-7,8-methylenedioxy-5H-2,3-benzodiazepine; CAS 102771-26-6) is the prototypic 2,3-benzodiazepine that acts as a highly selective, noncompetitive allosteric antagonist of AMPA/kainate receptors [1]. Unlike competitive quinoxalinedione antagonists such as NBQX, GYKI 52466 binds within the ion channel collar and inhibits AMPARs by decoupling ligand-binding domains from the ion channel via a voltage-independent, non-use-dependent mechanism [2][3]. It demonstrates oral bioavailability, robust blood–brain barrier penetration, and broad anticonvulsant activity across multiple seizure models while maintaining clear selectivity over NMDA and GABA receptors [4].

Why AMPA Antagonist Class Substitution Fails: Evidence-Based Differentiation of GYKI 52466


AMPA/kainate receptor antagonists cannot be interchanged without compromising experimental outcomes. GYKI 52466 exhibits a fundamentally different blocking mechanism (noncompetitive, allosteric) versus competitive quinoxalinediones such as NBQX and CNQX, resulting in divergent efficacy profiles in vivo that are independent of agonist concentration [1]. More critically, even within the 2,3-benzodiazepine series, substitution with analogs like talampanel (GYKI 53405) fails to recapitulate GYKI 52466's pharmacological signature—GYKI 53405 does not affect spike-wave discharges or vigilance in genetic absence epilepsy models at doses where GYKI 52466 produces robust, quantifiable effects [2]. Selection of GYKI 52466 must therefore be guided by specific, comparator-anchored quantitative evidence.

Quantitative Differentiation of GYKI 52466 Against Key Comparators: In Vitro and In Vivo Evidence


AMPA Receptor Antagonism Potency: GYKI 52466 Versus Perampanel in Hippocampal Synaptic Transmission

In hippocampal slice electrophysiology, GYKI 52466 exhibits an IC50 of 7.8 μM for inhibition of AMPA receptor-mediated excitatory postsynaptic field potentials (f-EPSPs), compared to perampanel's substantially higher potency with an IC50 of 0.23 μM [1]. This 34-fold difference in potency establishes perampanel as the more potent AMPA antagonist, though perampanel at 10 μM had no effect on NMDA or kainate responses, confirming that both compounds maintain glutamate receptor subtype selectivity [1].

AMPA receptor antagonism electrophysiology antiepileptic drug discovery

In Vivo Anticonvulsant Efficacy: GYKI 52466 Superiority Over NBQX in Chemoconvulsant Seizure Models

In a direct comparative study, GYKI 52466 provided significant protection against seizures and lethality induced by 4-aminopyridine, kainate, and AMPA in mice, whereas the competitive AMPA/kainate antagonist NBQX was completely ineffective in these same chemoconvulsant tests [1]. Both compounds showed protective efficacy in maximal electroshock (MES) and pentylenetetrazol tests, but the divergent efficacy in chemoconvulsant models reveals a critical functional difference between noncompetitive (GYKI 52466) and competitive (NBQX) AMPA antagonism mechanisms under conditions of elevated agonist concentration [1].

anticonvulsant efficacy chemoconvulsant models seizure protection

Rank-Order Anticonvulsant Potency: GYKI 52466 Superior to 2,3-Benzodiazepine Analogs and NBQX in Genetic Epilepsy Model

In genetically epilepsy-prone rats, the rank order of anticonvulsant activity against clonic and tonic seizures based on ED50 values (μmol/kg) was: GYKI 52466 > 2,3BZ-2 > 2,3MBZ-2 > NBQX [1]. GYKI 52466 exhibited the highest potency among all tested compounds, including both structurally related 2,3-benzodiazepine analogs and the competitive quinoxalinedione NBQX. Maximal anticonvulsant protection for GYKI 52466 was observed 15–45 minutes after intraperitoneal administration, with peak plasma concentration achieved at 15 minutes post-dosing [1].

anticonvulsant potency ED50 comparison genetic epilepsy

In Vivo Neuroprotection and Behavioral Outcome: GYKI 52466 Unique Efficacy Over NBQX in Global Ischemia Model

In a gerbil bilateral carotid occlusion model of global ischemia, both GYKI 52466 (4 × 15 mg/kg i.p.) and NBQX (3 × 30 mg/kg i.p.) produced comparable, significant inhibition of hippocampal CA1 neuronal loss following 3-minute ischemia (49% and 48% reduction, respectively) [1]. However, only GYKI 52466 significantly inhibited 8-minute ischemia-induced hypermotility and cognitive deficit (decrease in spontaneous alternation behavior in the Y-maze); NBQX failed to improve these behavioral outcomes [1]. GYKI 52466 induced substantially greater hypothermia (6°C peak decrease in body temperature) compared to NBQX (2°C peak decrease), which may contribute to its superior functional neuroprotection profile [1].

neuroprotection global ischemia behavioral outcomes

Functional Activity in Genetic Absence Epilepsy Model: GYKI 52466 Active Whereas Talampanel Analog GYKI 53405 Inactive

In WAG/Rij rats, a genetic model of absence epilepsy, GYKI 52466 (3, 10, and 30 mg/kg i.p.) caused a rapid, dose-dependent increase in the number and cumulative duration of spike-wave discharges (SWD), accompanied by dose-dependent increases in light slow-wave sleep and passive wakefulness [1]. In stark contrast, GYKI 53405 (the racemate of talampanel; 16 mg/kg i.p.) completely failed to affect any measure of SWD or vigilance in the same experimental paradigm [1]. This demonstrates profound functional divergence between structurally related 2,3-benzodiazepines that cannot be predicted from in vitro potency data alone.

absence epilepsy spike-wave discharges 2,3-benzodiazepine comparison

Selectivity Profile: GYKI 52466 Spares NMDA and GABA Receptors with Quantified IC50 Differences

In whole-cell voltage-clamp recordings from cultured rat hippocampal neurons, GYKI 52466 potently antagonized kainate- and AMPA-activated currents with IC50 values of 7.5 μM and 11 μM, respectively, but was completely inactive against NMDA- or GABA-induced responses [1]. Quantitative comparisons across studies confirm that GYKI 52466 exhibits an IC50 of >50 μM for NMDA-induced responses and approximately 450 μM for kainate-induced responses in some assay systems, establishing a >45-fold selectivity window for AMPA over NMDA receptors [2]. This selectivity profile contrasts with non-selective glutamate antagonists and underpins the compound's utility for dissecting AMPA-specific contributions in complex neuronal circuits.

receptor selectivity AMPA receptor off-target activity

Evidence-Based Application Scenarios for GYKI 52466 in Epilepsy, Neuroprotection, and AMPA Receptor Pharmacology Research


Chemoconvulsant Seizure Model Studies Requiring Noncompetitive AMPA Antagonism

GYKI 52466 is the validated compound of choice for seizure studies involving chemoconvulsant challenges (4-aminopyridine, kainate, AMPA), where competitive AMPA antagonists like NBQX have been demonstrated to be completely ineffective [1]. This application scenario leverages GYKI 52466's noncompetitive, allosteric mechanism that maintains receptor blockade even under conditions of elevated synaptic glutamate—a critical advantage that competitive antagonists cannot provide. Researchers should select GYKI 52466 when chemoconvulsant models are employed or when the experimental design involves conditions expected to produce high extracellular glutamate concentrations that would surmount competitive blockade.

Global Ischemia Studies Requiring Combined Histological and Functional Neuroprotection Assessment

For cerebral ischemia research where both histological preservation and functional behavioral recovery are primary endpoints, GYKI 52466 is uniquely qualified based on head-to-head comparative data showing that while both GYKI 52466 and NBQX produce equivalent reductions in CA1 neuronal loss (49% vs 48%), only GYKI 52466 significantly improves behavioral outcomes including hypermotility and cognitive performance in the Y-maze [1]. This differentiation is particularly relevant for studies evaluating translational potential, where functional recovery is often a more clinically meaningful endpoint than histology alone. The compound's robust hypothermic effect (6°C peak decrease) may also be leveraged in studies investigating temperature-dependent neuroprotective mechanisms [1].

Genetic Epilepsy Models Requiring the Highest Potency 2,3-Benzodiazepine AMPA Antagonist

In genetically epilepsy-prone rat models, GYKI 52466 has been experimentally ranked as the most potent anticonvulsant among its structural class (GYKI 52466 > 2,3BZ-2 > 2,3MBZ-2) and significantly outperforms the competitive antagonist NBQX [1]. Researchers conducting audiogenic seizure studies in genetic epilepsy models should prioritize GYKI 52466 to achieve maximal anticonvulsant efficacy at the lowest possible dose, with peak plasma concentrations achieved 15 minutes after intraperitoneal administration and optimal anticonvulsant protection maintained from 15–45 minutes post-dosing [1].

Prophylactic Neuroprotection Studies Utilizing Low-Dose Preconditioning Paradigms

GYKI 52466 is uniquely positioned for preconditioning-based neuroprotection studies based on evidence that low-dose subcutaneous administration (3 mg/kg, 1 mg/kg, or 0.5 mg/kg) prior to hypoxic-ischemic insult significantly reduces infarct volume and ventricular enlargement, with functional improvements in sensorimotor tests persisting to 90 days post-injury [1]. Notably, these protective effects occur at doses well below those required for classical AMPA receptor blockade, suggesting an alternative protective mechanism that distinguishes this application from acute post-injury treatment paradigms [1]. This low-dose prophylactic approach represents a distinct experimental use case not addressable by other AMPA antagonists that lack published preconditioning efficacy data at sub-blockade doses.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

61 linked technical documents
Explore Hub


Quote Request

Request a Quote for GYKI 52466

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.